Cycle-Time Reduction via Alkali Carboxylate Condensation
The method of Berdahl (U.S. Patent 4,780,544) converts 4‑nitro‑N‑methylphthalimide to 4,4'‑oxybis(N‑methylphthalimide) using potassium or cesium alkylcarboxylate in a dipolar aprotic solvent, achieving yields as high as 80% with reaction times as short as 7.5 hours [1]. The prior art method of Markezich et al. (J. Org. Chem., 1977, 42, 3431) using fluoride or nitrite salts afforded a maximum 78% yield but required 18–20 hours, i.e., a 2.4–2.7× longer reaction time for comparable or lower output.
| Evidence Dimension | Reaction yield and cycle time for condensation of 4‑nitro‑N‑methylphthalimide to 4,4'‑oxybis(N‑methylphthalimide) |
|---|---|
| Target Compound Data | Yield up to 80%; time as little as 7.5 h (Berdahl carboxylate method) |
| Comparator Or Baseline | Markezich fluoride/nitrite method: yield up to 78%; time 18–20 h |
| Quantified Difference | Yield parity with approximately 60% reduction in reaction time (from 18–20 h to 7.5 h), translating to approximately 2.5× higher space–time yield |
| Conditions | Dipolar aprotic solvent (e.g., DMF, NMP), 100–400 °C, 0.25–1.0 mol alkali metal carboxylate per mol nitrophthalimide |
Why This Matters
For procurement decisions, a 60% shorter cycle time directly reduces manufacturing cost-per-kg and increases plant throughput without sacrificing yield.
- [1] Berdahl, D. R. Method for making oxybisphthalimides. U.S. Patent 4,780,544, issued October 25, 1988. (Background description of Markezich et al., J. Org. Chem. 1977, 42, 3431, and comparative yield/time data.) URL: https://patents.google.com/patent/US4780544A/en View Source
